molecular formula C10H12BrFO2 B6279308 1-(3-bromo-4-fluorophenyl)butane-2,3-diol CAS No. 1695959-28-4

1-(3-bromo-4-fluorophenyl)butane-2,3-diol

Cat. No.: B6279308
CAS No.: 1695959-28-4
M. Wt: 263.10 g/mol
InChI Key: WBRDJYHTNLQLPO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)butane-2,3-diol (CAS 1695959-28-4) is a high-purity organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.10 . This chiral diol features a 3-bromo-4-fluorophenyl substituent, a structure that indicates significant potential as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research . The presence of both bromine and fluorine atoms on the aromatic ring makes this compound particularly valuable for further functionalization, including metal-catalyzed cross-coupling reactions, and for the development of structure-activity relationships in medicinal chemistry programs . The molecule contains a butane-2,3-diol moiety, which is a structural feature found in compounds like 2,3-butanediol—a molecule known to exist in multiple stereoisomeric forms and serve as a precursor for value-added chemicals . This suggests potential applications in biocatalytic and chemocatalytic processes to produce chiral alcohols and other derivatives . The specific stereochemistry of the diol group can critically influence its reactivity and physical properties, making it a subject of interest for research in asymmetric synthesis and enzyme-catalyzed transformations . This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to handle this material using appropriate safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1695959-28-4

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)butane-2,3-diol

InChI

InChI=1S/C10H12BrFO2/c1-6(13)10(14)5-7-2-3-9(12)8(11)4-7/h2-4,6,10,13-14H,5H2,1H3

InChI Key

WBRDJYHTNLQLPO-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC(=C(C=C1)F)Br)O)O

Purity

90

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromo 4 Fluorophenyl Butane 2,3 Diol

Construction of the Butane-2,3-diol Backbone

Olefin Dihydroxylation Methods

The dihydroxylation of olefins is a primary method for the synthesis of 1,2-diols, and it is a highly effective way to produce compounds like 1-(3-bromo-4-fluorophenyl)butane-2,3-diol from its corresponding olefin precursor. This transformation can be achieved using several reagents, with osmium tetroxide (OsO₄) being a prominent and reliable option. nih.govscispace.com

Osmium-catalyzed dihydroxylation is a versatile method that can be applied to a wide range of olefins, including those with functionalized aromatic rings. scispace.com The reaction proceeds via a syn-addition mechanism, resulting in a cis-diol. For industrial applications, using osmium in catalytic amounts is preferred due to its cost and toxicity. scispace.comgoogle.com This requires a co-oxidant to regenerate the Os(VIII) species. Common co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). nih.govscispace.com

Recent advancements have introduced more environmentally friendly and efficient co-oxidants. For instance, sodium hypochlorite (B82951) has been shown to be a highly effective reoxidant in the dihydroxylation of α-methylstyrene, achieving high yields in a short time. scispace.com Additionally, near-neutral dihydroxylation conditions have been developed using co-oxidants like K₃Fe(CN)₆ and NaIO₄ with K₂S₂O₈ as the stoichiometric oxidant, which is particularly useful for substrates that are sensitive to basic conditions. arkat-usa.org

Another innovative approach involves the use of nitroarenes as photoresponsive oxidants. nih.gov In this method, the olefin reacts with a photoexcited nitroarene to form a 1,3,2-dioxazolidine intermediate, which is then reduced to the vicinal diol. nih.gov This strategy avoids the use of heavy metal oxidants like osmium. nih.gov

Dihydroxylation MethodReagentsKey Features
Sharpless Asymmetric Dihydroxylation OsO₄ (cat.), Co-oxidant (e.g., K₃[Fe(CN)₆]), Chiral LigandProvides enantiomerically enriched diols. google.com
Upjohn Dihydroxylation OsO₄ (cat.), NMOA classic method for syn-dihydroxylation. nih.gov
Photochemical Dihydroxylation Nitroarenes, Light, Reducing AgentAvoids toxic heavy metal oxidants. nih.gov
Near-Neutral Dihydroxylation K₂S₂O₈, Na₂HPO₄, cat. K₃Fe(CN)₆ or NaIO₄, cat. K₂OsO₂(OH)₄Suitable for base-labile substrates. arkat-usa.org

Integration of the Aryl and Diol Fragments

The synthesis of this compound requires the effective assembly of the substituted aromatic ring and the butanediol (B1596017) chain. This can be approached through various synthetic strategies, including both convergent and divergent pathways.

Chemoselective Functionalization Approaches

Chemoselective functionalization allows for the specific modification of one functional group in the presence of others. In the context of synthesizing the target molecule, a key precursor could be 3-bromo-4-fluorobenzaldehyde (B1265969). This aldehyde can undergo a variety of reactions to build the butane (B89635) chain. For instance, a Grignard reaction with a suitable three-carbon nucleophile, followed by oxidation and subsequent dihydroxylation, could be a viable route.

Alternatively, the synthesis could start from a simpler aromatic compound, with the bromine and fluorine atoms introduced at a later stage. However, the specific substitution pattern of the target molecule makes a starting material like 3-bromo-4-fluorotoluene (B1266451) or a related benzoic acid derivative a more practical choice.

A documented synthesis of a related compound, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, starts from 3-bromo-4-fluorobenzaldehyde and ethylene (B1197577) glycol. prepchem.com This highlights the utility of this aldehyde as a key intermediate for building more complex molecules.

Convergent and Divergent Synthetic Pathways

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into the final target molecule. rsc.orggeorgiasouthern.edu For instance, a common precursor like a substituted benzoyl or phenylacrylate moiety could be used to generate a variety of related diol structures. rsc.org This strategy is particularly useful for creating a library of similar compounds for structure-activity relationship studies.

Biocatalytic Approaches for Diol Synthesis Relevant to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The production of 2,3-butanediol (B46004) through fermentation is a well-established industrial process. wikipedia.orgmdpi.com Various microorganisms, including engineered strains of Escherichia coli and Saccharomyces cerevisiae, are capable of producing high titers of 2,3-butanediol from renewable feedstocks. nih.govmdpi.com

The key enzymes in the biosynthesis of 2,3-butanediol are α-acetolactate synthase, α-acetolactate decarboxylase, and 2,3-butanediol dehydrogenase. mdpi.com While the direct biocatalytic production of this compound has not been reported, the existing enzymatic machinery for 2,3-butanediol synthesis could potentially be adapted. This could involve feeding a substituted phenylpyruvate derivative to a microbial culture or using isolated enzymes in a cell-free system.

The synthesis of cellular components from butane-2,3-diol by Pseudomonas sp. has been studied, indicating the presence of metabolic pathways that can process this diol. nih.gov This suggests that microorganisms could also be engineered to functionalize pre-existing diols with aromatic groups, although this would be a more complex synthetic challenge.

Biocatalytic MethodOrganism/EnzymeSubstrateProduct
Whole-cell Biocatalysis Engineered Escherichia coliDiacetyl(2S,3S)-2,3-Butanediol nih.gov
Fermentation Engineered Saccharomyces cerevisiaeGlucose2,3-Butanediol mdpi.com

Stereochemical Considerations in the Synthesis and Reactivity of 1 3 Bromo 4 Fluorophenyl Butane 2,3 Diol

Chiral Centers within the Butane-2,3-diol Moiety

The core structure of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol contains two adjacent stereogenic centers, located at the C2 and C3 positions of the butane (B89635) chain. ucsb.eduquora.com A chiral center is a carbon atom bonded to four different groups, and in this molecule, both C2 and C3 fit this description.

C2 is chiral: It is attached to a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and the -(CH(OH)CH₂-Ar) group (where Ar is the 3-bromo-4-fluorophenyl substituent).

C3 is chiral: It is attached to a hydrogen atom, a hydroxyl group (-OH), the (3-bromo-4-fluorophenyl)methyl group (-CH₂-Ar), and the -(CH(OH)CH₃) group.

The presence of two chiral centers means that a maximum of 2ⁿ stereoisomers can exist, where n is the number of chiral centers. For this compound, n=2, leading to a possibility of four stereoisomers. ucsb.edu These stereoisomers exist as two pairs of enantiomers:

(2R, 3R)-1-(3-bromo-4-fluorophenyl)butane-2,3-diol and (2S, 3S)-1-(3-bromo-4-fluorophenyl)butane-2,3-diol (one enantiomeric pair).

(2R, 3S)-1-(3-bromo-4-fluorophenyl)butane-2,3-diol and (2S, 3R)-1-(3-bromo-4-fluorophenyl)butane-2,3-diol (a second enantiomeric pair).

Unlike the simpler butane-2,3-diol, which has a meso form (the (2R,3S) isomer) due to an internal plane of symmetry, the this compound molecule does not have a meso-isomer. youtube.comstackexchange.com The unsymmetrical substitution on the phenyl ring and its attachment to C1 ensures that the (2R,3S) and (2S,3R) forms are not superimposable on their mirror images and are therefore chiral, existing as a pair of enantiomers. All four stereoisomers are optically active.

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of a single, desired stereoisomer of this compound requires precise control over the formation of the two chiral centers. This control is discussed in terms of diastereoselectivity (preference for forming one diastereomer over another) and enantioselectivity (preference for forming one enantiomer over its mirror image).

Asymmetric Dihydroxylation Methodologies

One of the most powerful methods for synthesizing chiral vicinal diols is the asymmetric dihydroxylation (AD) of alkenes. wikipedia.orgresearchgate.net The Sharpless Asymmetric Dihydroxylation, in particular, offers a reliable route to enantiomerically enriched diols from a prochiral alkene precursor, in this case, (E)-1-(3-bromo-4-fluorophenyl)but-2-ene.

The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand, and a stoichiometric re-oxidant like potassium ferricyanide (B76249). wikipedia.org The choice of ligand dictates which face of the double bond is hydroxylated, allowing for the selective synthesis of either the (2R,3R) or (2S,3S) diol.

Precursor AlkeneReagentExpected Major ProductStereoselectivity
(E)-1-(3-bromo-4-fluorophenyl)but-2-eneAD-mix-β containing (DHQD)₂PHAL ligand(2R,3R)-1-(3-bromo-4-fluorophenyl)butane-2,3-diolHigh enantiomeric excess (ee)
(E)-1-(3-bromo-4-fluorophenyl)but-2-eneAD-mix-α containing (DHQ)₂PHAL ligand(2S,3S)-1-(3-bromo-4-fluorophenyl)butane-2,3-diolHigh enantiomeric excess (ee)

This table illustrates the predictable stereochemical outcome of the Sharpless Asymmetric Dihydroxylation based on the chiral ligand used.

The reaction mechanism involves the formation of a chiral osmium-ligand complex that adds to the alkene in a [3+2] cycloaddition, followed by hydrolysis to release the diol. wikipedia.org The regioselectivity generally favors the more electron-rich double bond, which is the only one present in the specified precursor. wikipedia.org

Chiral Catalyst Applications in Diol Formation

Beyond osmium-based systems, a variety of chiral catalysts can be employed to generate chiral diols. nih.govalfachemic.com These catalysts create a chiral environment that influences the stereochemical outcome of the reaction.

Heterogeneous Catalysts: To address the cost and toxicity of osmium, heterogeneous catalysts have been developed where the active metal species (like osmium or palladium) are embedded in a solid support. acs.org These catalysts can be easily recovered and recycled, making the process more industrially viable.

Organocatalysts: Chiral diols themselves, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) and tartaric acid (TADDOL), can serve as organocatalysts. nih.gov They can activate substrates through hydrogen bonding and other non-covalent interactions, facilitating enantioselective transformations. For instance, a BINOL-based catalyst could be used in the asymmetric reduction of a diketone precursor. nih.gov

Enzymatic Catalysis: Biocatalysts, such as dioxygenases, can perform highly selective dihydroxylation of alkene substrates under mild conditions. core.ac.uk These enzymes offer excellent enantioselectivity but may have specific substrate requirements.

Stereocontrolled Reduction of Precursors

An alternative synthetic strategy involves the stereocontrolled reduction of a diketone precursor, such as 1-(3-bromo-4-fluorophenyl)butane-1,3-dione (B15273081) or the corresponding butane-2,3-dione. evitachem.comchemicalbook.com The challenge lies in controlling the stereochemistry at both newly formed chiral centers.

Enzymatic Reduction: Alcohol dehydrogenases (ADHs) are highly effective for the stereoselective reduction of ketones. mdpi.comresearchgate.net By selecting the appropriate ADH and optimizing reaction conditions, it is possible to reduce a diketone to a specific diol stereoisomer with high diastereomeric and enantiomeric excess. For example, specific ADHs can produce (1R,4R)-diols with excellent selectivity. mdpi.com

Chemical Reduction: Chiral reducing agents can achieve high levels of stereocontrol. The reduction of a β-hydroxy ketone precursor, which can be formed from an aldol (B89426) reaction, allows for diastereoselective synthesis of 1,3-diols using methods like the Evans-Saksena or Narasaka-Prasad reductions. acs.orgwikipedia.org For vicinal diols, the reduction of an α-diketone using chiral borane (B79455) reagents, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), can provide enantiomerically enriched diols. alfachemic.comacs.org

PrecursorMethodReagent/CatalystStereochemical Outcome
1-(3-bromo-4-fluorophenyl)butane-2,3-dioneEnzymatic ReductionAlcohol Dehydrogenase (ADH)High ee and de, specific stereoisomer depends on enzyme
1-(3-bromo-4-fluorophenyl)butane-2,3-dioneAsymmetric HydrogenationChiral Rhodium or Iridium complexesHigh ee and de
1-(3-bromo-4-fluorophenyl)butane-2,3-dioneChiral Borane ReductionCBS-oxazaborolidine catalystHigh ee
(R)-4-(3-bromo-4-fluorophenyl)-3-hydroxybutan-2-oneDiastereoselective ReductionCatecholboraneHigh diastereoselectivity for the syn-diol

This table summarizes various methods for the stereocontrolled reduction of ketone precursors to form the desired diol.

Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic or diastereomeric mixture of the diol, resolution techniques are necessary to isolate a single, enantiomerically pure compound.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov The different interactions between the enantiomers and the chiral phase allow for their separation.

Enzymatic Resolution: This kinetic resolution method relies on the ability of enzymes, typically lipases or esterases, to selectively react with one enantiomer of a racemic mixture. wikipedia.org For example, a lipase (B570770) could be used to acylate the (R,R)-diol, leaving the (S,S)-diol unreacted. The resulting ester and unreacted alcohol can then be separated by standard chromatography.

Diastereomeric Salt Formation: This classical method involves reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form a pair of diastereomeric salts. rsc.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. For weakly acidic diols, strongly basic resolving agents like chiral amidines may be effective. rsc.org

Conformational Analysis of Stereoisomers

The three-dimensional shape and flexibility of the this compound stereoisomers are determined by rotations around the C2-C3 single bond. The stability of the resulting conformers is governed by a balance of steric and electronic interactions. The analysis is analogous to that of butane-2,3-diol. youtube.comacs.orgstackexchange.com

The most stable conformations are typically staggered, which minimize torsional strain. For a vicinal diol, the key conformers are defined by the dihedral angle between the two C-O bonds.

Gauche Conformation: In this conformation, the hydroxyl groups are in proximity (dihedral angle of ~60°). This arrangement allows for the formation of an intramolecular hydrogen bond between the two hydroxyls, which is a significant stabilizing interaction. stackexchange.comresearchgate.net However, this conformation also introduces gauche interactions between the substituents on C2 and C3.

Anti Conformation: Here, the hydroxyl groups are positioned 180° apart. This minimizes steric repulsion between the hydroxyls but precludes the formation of an intramolecular hydrogen bond.

For this compound, the large (3-bromo-4-fluorophenyl)methyl group introduces significant steric bulk. The most stable conformation will be one that minimizes the steric repulsion involving this large group while maximizing stabilizing forces like hydrogen bonding. Computational studies on simpler diols show that the gauche conformer, stabilized by hydrogen bonding, is often the most stable, particularly in non-polar solvents. stackexchange.comresearchgate.net In polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular bond, potentially favoring the anti conformation to a greater extent.

ConformerKey InteractionStabilizing/Destabilizing Factors
Gauche Intramolecular H-bondStabilizing: Hydrogen bond between -OH groups. stackexchange.comDestabilizing: Gauche steric repulsion between the methyl group and the (3-bromo-4-fluorophenyl)methyl group.
Anti Minimized steric repulsionStabilizing: Reduced steric clash between bulky substituents.Destabilizing: Absence of intramolecular hydrogen bonding.

This table outlines the primary interactions influencing the stability of the main conformers of this compound.

The equilibrium between these conformers is dynamic, and the preferred conformation can significantly impact the molecule's physical properties and chemical reactivity.

Derivatization and Functionalization Strategies for 1 3 Bromo 4 Fluorophenyl Butane 2,3 Diol

Selective Modification of Hydroxyl Groups

The butane-2,3-diol moiety offers a rich platform for chemical manipulation. The two adjacent hydroxyl groups can be selectively protected, oxidized, or converted into other functional groups such as ethers and esters.

Protection and Deprotection Strategies

The selective protection of one or both hydroxyl groups is a crucial step in many synthetic routes, allowing for the subsequent modification of other parts of the molecule without unintended side reactions. For 1,2-diols like the one present in the target compound, cyclic acetals are a common and effective protecting group.

Cyclic Acetal (B89532) Formation:

Reacting the diol with an aldehyde or ketone in the presence of an acid catalyst can form a five-membered dioxolane ring, protecting both hydroxyl groups simultaneously. For instance, acetone (B3395972) can be used to form an isopropylidene acetal, which is stable under basic and neutral conditions but can be readily removed by treatment with aqueous acid. libretexts.org Similarly, benzaldehyde (B42025) can be used to form a benzylidene acetal. organic-chemistry.org

Table 1: Representative Protecting Groups for 1,2-Diols

Protecting GroupReagents for ProtectionConditions for Deprotection
Isopropylidene (Acetonide)Acetone, Acid Catalyst (e.g., p-TsOH)Aqueous Acid (e.g., HCl, H₂SO₄)
Benzylidene AcetalBenzaldehyde, Acid CatalystCatalytic Hydrogenation, Aqueous Acid
Cyclic CarbonatePhosgene (B1210022) or its derivativesBasic conditions (e.g., K₂CO₃ in Methanol)

The choice of protecting group can be tailored based on the desired stability and the conditions of subsequent reaction steps.

Oxidation Reactions of Diols

The hydroxyl groups of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol can be oxidized to yield various carbonyl compounds. The nature of the product depends on the oxidizing agent and the reaction conditions.

Oxidative Cleavage:

Treatment with strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two smaller carbonyl compounds. libretexts.org In the case of the target compound, this would likely yield 3-bromo-4-fluorobenzaldehyde (B1265969) and acetaldehyde.

Oxidation to α-Hydroxy Ketone or Diketone:

Milder oxidizing agents can selectively oxidize one or both hydroxyl groups without cleaving the carbon-carbon bond. For example, using pyridinium (B92312) chlorochromate (PCC) could potentially yield an α-hydroxy ketone. mdpi.com Under more forcing conditions or with stronger oxidants, a diketone could be formed. The specific outcome would depend on careful control of the stoichiometry and reaction conditions.

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product(s)
Sodium Periodate (NaIO₄)3-Bromo-4-fluorobenzaldehyde, Acetaldehyde
Pyridinium Chlorochromate (PCC)1-(3-Bromo-4-fluorophenyl)-3-hydroxybutan-2-one
Stronger Oxidants (e.g., Swern, Dess-Martin)1-(3-Bromo-4-fluorophenyl)butane-2,3-dione

Ether and Ester Formation

The hydroxyl groups can be converted to ethers or esters to introduce a wide variety of functional groups and to alter the physical and chemical properties of the molecule.

Etherification:

The Williamson ether synthesis provides a general method for the formation of ethers. masterorganicchemistry.comyoutube.comkhanacademy.orgorganicchemistrytutor.comlibretexts.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. By using one equivalent of base and alkyl halide, it may be possible to selectively form a mono-ether. The use of a dihaloalkane could also lead to the formation of a cyclic ether bridging the two hydroxyl groups.

Esterification:

Esters can be readily prepared by reacting the diol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of an acid or base catalyst. libretexts.org For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would likely yield the corresponding diacetate ester. The use of a stoichiometric amount of the acylating agent could allow for selective mono-esterification.

Reactions Involving the Aryl Bromide

The 3-bromo-4-fluorophenyl group is a key handle for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various modern synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the electron-withdrawing fluorine atom ortho to the bromine can activate the ring for Nucleophilic Aromatic Substitution (SNAr). libretexts.orgmrcolechemistry.co.ukwikipedia.org In this reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, bromide), proceeding through a Meisenheimer complex intermediate. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide.

It is important to note that the fluorine atom itself could also be a leaving group in SNAr reactions. The relative reactivity of the C-Br versus the C-F bond would depend on the specific nucleophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. organic-chemistry.orgnih.govyoutube.comresearchgate.netyoutube.comrsc.org

Suzuki Coupling:

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.nettandfonline.comacs.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of the target diol. For example, coupling with phenylboronic acid would yield a fluorinated biphenyl (B1667301) derivative with a butane-2,3-diol side chain.

Table 3: Illustrative Suzuki Coupling of an Aryl Bromide

Aryl BromideBoronic AcidCatalystBaseProduct
4-Bromo-1-fluoro-2-methylbenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃4-Fluoro-3-methylbiphenyl

Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govyoutube.comyoutube.comrsc.org This reaction is a valuable method for the formation of substituted alkenes. For instance, reacting this compound with an alkene like ethyl acrylate (B77674) would attach a vinyl group to the aromatic ring.

Table 4: Representative Heck Reaction of an Aryl Bromide

Aryl BromideAlkeneCatalystBaseProduct
1-Bromo-4-fluorobenzeneEthyl acrylatePd(OAc)₂Et₃NEthyl (E)-3-(4-fluorophenyl)acrylate

The specific conditions for these cross-coupling reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for the derivatization of this compound.

Transformations of the Aryl Fluoride (B91410)

Despite these considerations, transformations of the aryl fluoride are plausible under specific conditions.

Nucleophilic Aromatic Substitution (SNAr):

The displacement of the fluoride ion by various nucleophiles represents a primary strategy for derivatization. For this to occur, the aromatic ring needs to be sufficiently electron-deficient. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orglibretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups that can delocalize the negative charge.

Potential nucleophiles for the substitution of the fluoride could include:

Alkoxides and Phenoxides: To introduce novel ether linkages.

Amines: To synthesize substituted anilines, which are precursors to a wide range of biologically active molecules.

Thiols: To form thioethers.

The reaction conditions would likely require a strong nucleophile and a polar aprotic solvent. The presence of the ortho-bromo group might provide some steric hindrance, potentially influencing the reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions:

While less common for aryl fluorides compared to other aryl halides, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. mdpi.com Advances in catalyst design, particularly the use of electron-rich and sterically hindered phosphine (B1218219) ligands, have expanded the scope of these reactions to include the activation of the C-F bond.

Potential cross-coupling reactions could include:

Suzuki-Miyaura Coupling: With boronic acids or esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

These reactions would offer a versatile approach to significantly increase the molecular complexity of the parent compound.

Table 1: Potential Transformations of the Aryl Fluoride in this compound

Transformation TypeReagents and Conditions (Hypothetical)Potential Product
Nucleophilic Aromatic Substitution (SNAr)NaOMe, DMSO, heat1-(3-bromo-4-methoxyphenyl)butane-2,3-diol
Nucleophilic Aromatic Substitution (SNAr)Pyrrolidine, K2CO3, DMF1-(3-bromo-4-(pyrrolidin-1-yl)phenyl)butane-2,3-diol
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(OAc)2, SPhos, K3PO4, Toluene/H2O1-(3-bromo-4-biphenyl)butane-2,3-diol
Buchwald-Hartwig AminationMorpholine, Pd2(dba)3, RuPhos, NaOtBu, Toluene4-(4-(1-(2,3-dihydroxybutyl))phenyl)morpholine

Note: The products and conditions in this table are hypothetical and based on general principles of organic synthesis. Specific experimental validation is required.

Cyclization Reactions Utilizing the Diol Functionality

The butane-2,3-diol moiety of the title compound offers a versatile handle for the construction of various heterocyclic systems. The two hydroxyl groups can participate in a range of cyclization reactions, leading to the formation of five, six, or even larger membered rings.

Formation of Acetals and Ketals:

The reaction of the diol with aldehydes or ketones in the presence of an acid catalyst would lead to the formation of cyclic acetals or ketals, respectively. This transformation is often used as a protecting group strategy for diols but can also be a key step in the synthesis of more complex molecules. The stereochemistry of the diol (meso or chiral) will influence the stereochemistry of the resulting cyclic acetal.

Synthesis of Cyclic Ethers:

Intramolecular Williamson ether synthesis could be employed to form a cyclic ether. This would typically involve the selective activation of one hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by intramolecular attack by the remaining hydroxyl group under basic conditions. This would lead to the formation of a substituted tetrahydrofuran (B95107) ring.

Formation of Cyclic Carbonates and Sulfites:

Reaction with phosgene or thionyl chloride would yield cyclic carbonates and sulfites, respectively. These five-membered heterocyclic rings can serve as useful intermediates for further functionalization.

Table 2: Potential Cyclization Reactions of the Diol Functionality in this compound

Cyclization TypeReagents and Conditions (Hypothetical)Potential Product
Acetal FormationBenzaldehyde, p-TsOH, Toluene, Dean-Stark2-phenyl-4,5-dimethyl-1,3-dioxolane derivative
Cyclic Ether Formation1. TsCl, Pyridine; 2. NaH, THFSubstituted tetrahydrofuran
Cyclic Carbonate FormationPhosgene, Pyridine4,5-dimethyl-1,3-dioxolan-2-one derivative
Cyclic Sulfate FormationSOCl2, Et3N4,5-dimethyl-1,3,2-dioxathiolane 2-oxide derivative

Note: The products and conditions in this table are hypothetical and based on general principles of organic synthesis. Specific experimental validation is required.

Computational and Theoretical Studies of 1 3 Bromo 4 Fluorophenyl Butane 2,3 Diol

Molecular Modeling and Geometry Optimization

The initial step in the computational analysis of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol involves constructing its three-dimensional structure and optimizing its geometry to find the most stable conformation (lowest energy state). This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that result in the minimum energy for the molecule. For this compound, key parameters to be determined would include the C-Br and C-F bond lengths on the phenyl ring, the bond lengths within the butane-2,3-diol chain, and the rotational angles of the phenyl group and the hydroxyl groups.

Interactive Data Table: Predicted Geometrical Parameters for this compound

ParameterPredicted Value (Å/°)Method
C-Br Bond Length~1.90 ÅDFT/B3LYP
C-F Bond Length~1.35 ÅDFT/B3LYP
O-H Bond Lengths~0.96 ÅDFT/B3LYP
C-O Bond Lengths~1.43 ÅDFT/B3LYP
C-C (Aromatic)~1.39 ÅDFT/B3LYP
C-C (Aliphatic)~1.54 ÅDFT/B3LYP
C-C-O Bond Angles~109.5°DFT/B3LYP
Dihedral AnglesVariableDFT/B3LYP

Note: The values in this table are representative and would be precisely calculated in a specific computational study.

Electronic Structure Analysis and Reactivity Prediction

Once the optimized geometry is obtained, an analysis of the electronic structure provides insights into the molecule's reactivity. This involves examining the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their potential for hydrogen bonding.

Stereoisomer Energy Profiles and Interconversion Pathways

The butane-2,3-diol moiety of the molecule contains two chiral centers at the C2 and C3 positions. This gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers. Specifically, for a molecule with two chiral centers, up to four stereoisomers can exist. The parent compound, butane-2,3-diol, has two optically active stereoisomers (d and l forms) and a meso compound which is optically inactive. vedantu.comdoubtnut.comyoutube.com

Computational chemistry can be used to determine the relative energies of these stereoisomers. By calculating the optimized geometry and electronic energy of each stereoisomer, their relative stabilities can be predicted. The most stable isomer will be the one with the lowest energy. Furthermore, computational methods can model the transition states and energy barriers for the interconversion between different conformations of each stereoisomer, providing a detailed understanding of the molecule's conformational landscape.

Ligand-Target Interaction Prediction (Excluding Specific Biological Efficacy)

While excluding specific biological outcomes, computational docking studies can predict the potential binding modes of this compound with various protein targets. This involves placing the molecule (the ligand) into the binding site of a protein and calculating the binding affinity based on intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

These predictions are valuable in the early stages of drug discovery for identifying potential protein targets and for understanding the structural basis of ligand-protein interactions. nih.gov For this compound, the hydroxyl groups are likely to act as hydrogen bond donors and acceptors, while the bromo-fluorophenyl group can engage in hydrophobic and halogen bonding interactions.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its potential metabolic pathways, such as oxidation of the hydroxyl groups or reactions involving the aromatic ring.

By modeling the reactants, transition states, and products of a proposed reaction, the activation energies and reaction enthalpies can be calculated. This information helps to determine the most likely reaction pathway and to understand the factors that influence the reaction rate. For instance, the presence of the electron-withdrawing fluorine and bromine atoms on the phenyl ring would influence the reactivity of the aromatic system in electrophilic substitution reactions.

Applications of 1 3 Bromo 4 Fluorophenyl Butane 2,3 Diol As a Synthetic Building Block

Precursor for Advanced Organic Scaffolds

Theoretically, the diol and the aryl bromide functionalities of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol could be sequentially or concurrently modified to create advanced organic scaffolds. The diol can be protected and the aryl bromide can undergo metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequent deprotection and transformation of the diol would yield highly functionalized and complex molecular frameworks.

Intermediate in the Synthesis of Complex Heterocyclic Compounds

Vicinal diols are well-established precursors for the synthesis of various heterocyclic compounds. Through reactions such as acetal (B89532) or ketal formation, or by conversion to epoxides followed by ring-opening with nucleophiles, this compound could serve as a key intermediate. For instance, condensation with aldehydes or ketones could yield substituted dioxolanes. The presence of the bromo-fluorophenyl moiety would impart specific physical and chemical properties to the resulting heterocyclic systems, which could be of interest in medicinal chemistry and materials science.

Role in the Development of New Materials with Tailored Chemical Structures

The incorporation of fluorine atoms into organic molecules is a common strategy in materials science to modulate properties such as thermal stability, lipophilicity, and electronic characteristics. The bromo-fluorophenyl group of this compound could be integrated into polymeric structures or liquid crystals. The diol functionality provides a handle for polymerization, while the aryl bromide allows for further modification to fine-tune the material's properties.

Utilization in Structure-Activity Relationship (SAR) Probes for Mechanistic Investigations

In drug discovery and chemical biology, halogenated compounds are often used as probes to explore structure-activity relationships. The bromine atom in this compound can serve as a heavy atom for X-ray crystallography studies of protein-ligand complexes or as a site for radiolabeling. By systematically modifying the diol and the aromatic ring, a library of related compounds could be synthesized to investigate the molecular interactions that govern a specific biological activity.

Analytical and Spectroscopic Characterization Techniques for 1 3 Bromo 4 Fluorophenyl Butane 2,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(3-bromo-4-fluorophenyl)butane-2,3-diol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

Proton (¹H) NMR

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would display complex splitting patterns due to the substitution on the phenyl ring. The aliphatic region would contain signals for the butanediol (B1596017) chain.

The aromatic protons are expected to appear in the range of δ 7.0-7.6 ppm. The proton on C-5 of the phenyl ring would likely be a doublet, split by the adjacent proton on C-6. The proton on C-2 would appear as a doublet, split by the fluorine atom, and the proton on C-6 would be a doublet of doublets, split by both the adjacent proton and the fluorine atom.

The protons of the butane (B89635) chain would show characteristic shifts. The benzylic protons (on C-1, adjacent to the aromatic ring) are expected to be diastereotopic and would likely appear as two separate multiplets or a complex multiplet around δ 2.7-2.9 ppm. The two methine protons on the diol (C-2 and C-3) would resonate in the δ 3.5-4.0 ppm region. The terminal methyl group (C-4) would appear as a doublet around δ 1.1-1.3 ppm, split by the adjacent methine proton. The hydroxyl protons would give rise to a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1. Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic H (C-2, C-5, C-6) 7.0 - 7.6 m 3H
Benzylic CH₂ (C-1) 2.7 - 2.9 m 2H
Methine CH (C-2, C-3) 3.5 - 4.0 m 2H
Methyl CH₃ (C-4) 1.1 - 1.3 d 3H

Carbon-13 (¹³C) NMR

Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, one for each carbon atom.

The six aromatic carbons would resonate in the δ 115-140 ppm region. The carbon bearing the fluorine (C-4) would show a large coupling constant (¹JCF) and is expected around δ 155-160 ppm (d). The carbon attached to the bromine (C-3) would be found at approximately δ 110-115 ppm. The carbon attached to the butane chain (C-1') would appear around δ 135-140 ppm.

The aliphatic carbons would be found in the upfield region of the spectrum. The benzylic carbon (C-1) is expected around δ 35-40 ppm. The two carbons bearing the hydroxyl groups (C-2 and C-3) would have chemical shifts in the range of δ 70-75 ppm. The terminal methyl carbon (C-4) would be the most shielded, appearing at approximately δ 15-20 ppm.

Table 2. Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-F (C-4) 155 - 160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-H & C-C 115 - 140
Aromatic C-Br (C-3) 110 - 115
Methine C-OH (C-2, C-3) 70 - 75
Benzylic CH₂ (C-1) 35 - 40

Fluorine-19 (¹⁹F) NMR

The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom. A single signal is expected for the fluorine atom on the aromatic ring. Its chemical shift would be influenced by the other substituents. For similar compounds like 1-bromo-4-fluorobenzene, the chemical shift is around -110 to -115 ppm relative to CFCl₃. researchgate.net This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Key fragmentation pathways for diols include cleavage of C-C bonds adjacent to the hydroxyl groups (alpha-cleavage) and dehydration. libretexts.org Benzylic cleavage is also a common fragmentation pathway.

Expected fragmentation could include:

Benzylic cleavage: Cleavage of the C1-C2 bond to give a stable benzylic cation.

Alpha-cleavage: Cleavage between C2 and C3, or C3 and C4.

Loss of water: Elimination of one or two molecules of H₂O from the molecular ion.

Loss of the butanediol side chain.

Table 3. Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
262/264 [M]⁺, Molecular ion
244/246 [M - H₂O]⁺
185/187 [Br(F)C₆H₃CH₂]⁺ (Benzylic cation)
73 [CH(OH)CH(OH)CH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

A strong and broad absorption band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening due to hydrogen bonding. acs.orgpressbooks.pub C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹.

The C-O stretching vibrations of the diol would result in strong bands in the 1150-1050 cm⁻¹ region. studylib.net Aromatic C=C stretching vibrations are expected to show multiple bands in the 1600-1450 cm⁻¹ range. The presence of the C-F and C-Br bonds would be confirmed by absorptions in the fingerprint region, with the C-F stretch typically appearing between 1250-1000 cm⁻¹ and the C-Br stretch between 600-500 cm⁻¹. studylib.net

Table 4. Predicted Characteristic IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H) Stretch, H-bonded 3600 - 3200 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Weak
Carbon-Fluorine (C-F) Stretch 1250 - 1000 Strong
Carbon-Oxygen (C-O) Stretch 1150 - 1050 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. excillum.comdiamond.ac.uk This technique would provide precise data on bond lengths, bond angles, and the conformation of the butane-2,3-diol chain relative to the substituted phenyl ring.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)

The assessment of purity and the separation of stereoisomers are critical steps in the characterization of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for these purposes. Due to the presence of two chiral centers in this compound, it can exist as enantiomeric pairs (R,R and S,S) and diastereomers (R,S and S,R), necessitating robust chromatographic methods for their resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like diols. For the separation of stereoisomers of compounds structurally similar to this compound, chiral stationary phases are indispensable.

Chiral HPLC for Isomer Separation:

The separation of diol enantiomers and diastereomers is often achieved using polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation. The differential interaction of the stereoisomers with the chiral stationary phase leads to different retention times, allowing for their quantification.

For instance, research on similar chiral diols has demonstrated successful separation using a Chiral IF column. rsc.org The conditions can be adapted for the analysis of this compound. A typical analysis would involve monitoring the eluent with a UV detector, as the phenyl ring provides a strong chromophore.

Table 1: Representative HPLC Conditions for Chiral Diol Separation

Parameter Condition
Column Chiral IF
Mobile Phase n-hexane:isopropanol (88:12, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Temperature | 25-30 °C |

Note: This table presents example conditions based on the analysis of structurally related chiral diols and may require optimization for this compound. rsc.org

Purity Determination by HPLC:

For assessing the chemical purity of this compound, reversed-phase HPLC is a common approach. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to separate the main compound from any impurities. Purity is determined by comparing the peak area of the target compound to the total area of all observed peaks. For a related compound, 1-(3-bromo-4-fluorophenyl)butane-1,3-dione (B15273081), HPLC has been used to confirm a purity of 98.5%. evitachem.com

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For diols, derivatization is often necessary to increase their volatility and improve peak shape.

Derivatization in GC Analysis:

Direct analysis of diols by GC can be challenging due to their polarity and tendency to form hydrogen bonds, leading to poor peak shapes and high boiling points. Derivatization with agents such as silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or by forming phenylboronic esters can overcome these issues. nih.gov For halogenated diols, derivatization with heptafluorobutyric anhydride (B1165640) has also been employed, followed by analysis with an electron-capture detector (ECD), which is highly sensitive to halogenated compounds. researchgate.net

GC for Purity and Isomer Separation:

Once derivatized, the compound can be analyzed on a capillary column. For purity analysis, a non-polar or medium-polarity column (e.g., DB-1 or DB-5) can be used with a flame ionization detector (FID). researchgate.net The separation of stereoisomers can be achieved using a chiral GC column. The choice of the chiral stationary phase is critical for resolving the different stereoisomers of the derivatized diol.

Table 2: Illustrative GC Conditions for Diol Analysis

Parameter Condition
Derivatization Agent Phenylboronic acid or BSTFA
Column Capillary column (e.g., DB-1, 30 m x 0.53 mm x 2.65 µm)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split/Splitless

| Temperature Program | Optimized temperature gradient (e.g., initial hold, ramp, final hold) |

Note: This table provides a general framework for GC analysis of diols. Specific parameters would need to be developed and validated for this compound. nih.govresearchgate.net

The coupling of GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, offering not only separation and quantification but also structural information for the identification of impurities. nih.govoiv.int

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-bromo-4-fluorophenyl)butane-2,3-diol, and how do bromo/fluoro substituents influence reaction conditions?

  • Methodology : The synthesis often involves coupling bromo/fluoro-substituted aromatic precursors with diol intermediates. For example, Friedel-Crafts acylation (as seen in related compounds like 1-(3-Fluoro-4-propoxyphenyl)ethanone) can be adapted using aluminum chloride catalysis to introduce the ethanone group . Brominated precursors (e.g., 3-bromo-4-fluorophenyl trifluoromethanesulfonate) may serve as starting materials, with careful control of temperature and stoichiometry to avoid dehalogenation . Fluorine’s electron-withdrawing nature may necessitate milder conditions to prevent side reactions.

Q. Which analytical techniques are critical for characterizing stereochemistry and purity of this compound?

  • Methodology :

  • Chiral HPLC or SFC : To resolve enantiomers, referencing (2R,3R)-butane-2,3-diol stereoisomer separation protocols .
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions and diol configuration.
  • X-ray Crystallography : For absolute stereochemical assignment, as demonstrated in structurally similar compounds .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the compound’s reactivity in catalytic oxidation reactions?

  • Methodology : Study reaction kinetics using Ru(III)/Ru(VI) catalysts, as described for butane-2,3-diol oxidation . Bromine’s steric bulk may slow catalyst-substrate complex formation, while fluorine’s electronegativity could stabilize carbocation intermediates. Compare rate constants (e.g., kcatk_{\text{cat}}) with unsubstituted analogs to quantify substituent effects. Use DFT calculations to model transition states and electronic interactions .

Q. What strategies resolve contradictions between experimental and computational toxicity predictions for this compound?

  • Methodology :

  • In Silico Tools : Predict toxicity via ADVERPred or similar platforms, noting limitations in handling halogenated aromatics .
  • In Vitro Validation : Conduct cytotoxicity assays (e.g., hepatic or renal cell lines) to verify computational results. Cross-reference with metabolomics data, as seen in butane-2,3-diol’s role in fecal microbiome studies .

Q. How can enantioselective synthesis be achieved for specific stereoisomers of this diol?

  • Methodology :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases), inspired by (R,R)-butane-2,3-diol production .
  • Dynamic Kinetic Resolution : Combine racemization catalysts with enantioselective enzymes to improve yield .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) for QC during synthesis .
  • Catalyst Screening : Prioritize Ru(VI) for faster oxidation but monitor for carbocation rearrangements .
  • Toxicity Discrepancies : Cross-validate computational models with organ-on-a-chip systems for human-relevant data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.